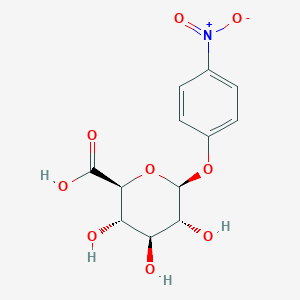

4-Nitrophenyl beta-D-glucopyranosiduronic acid

Description

Beta-Glucuronidase Substrate Specificity Mechanisms

β-Glucuronidase (GUS) hydrolyzes PNP-G via a retaining double-displacement mechanism involving two catalytic glutamates (Glu451 and Glu540 in humans). The enzyme’s specificity for glucuronides arises from a conserved N-K motif (Asn-Lys) that coordinates the substrate’s C6 carboxylate group, a feature absent in structurally similar β-galactosidases. Molecular dynamics simulations reveal that Tyr473 in Aspergillus oryzae GUS stabilizes the aglycone via π-stacking, while Asp505 hydrogen-bonds to the glucuronide’s hydroxyl groups.

Table 1: Structural Determinants of PNP-G Specificity in β-Glucuronidases

Microbial GUS enzymes exhibit broader specificity than mammalian isoforms due to a hydrophobic "M-loop" (Leu-Met/Met-Phe) near the active site, enabling accommodation of bulky aglycones. For instance, Bacteroides fragilis GUS processes both PNP-G and estradiol-17-glucuronide, whereas human GUS shows negligible activity toward steroid conjugates.

Spectrophotometric Assay Development for Enzyme Activity Quantification

The continuous spectrophotometric assay using PNP-G revolutionized GUS activity measurements by enabling real-time monitoring at 405 nm (ε = 12,800 M⁻¹·cm⁻¹ for PNP). This method detects as little as 0.14 mU/mL of E. coli GUS, outperforming traditional discontinuous assays requiring HPLC separation. Recent optimizations include:

- pH Adjustment : Maximal activity occurs at pH 6.2–6.5 for mammalian GUS vs. pH 5.0–6.0 for microbial isoforms.

- Ion Pairing : Adding 0.03 M tetrabutylammonium bromide (TBAB) to mobile phases improves HPLC resolution of PNP-G, PNP-sulfate, and free PNP in bile samples.

- Interference Mitigation : Dialyzing urine samples against 1 mM phosphate buffer (pH 6.5) removes endogenous inhibitors, enhancing assay accuracy.

Equation 1: Enzymatic Activity Calculation

$$

\text{Activity (U/mL)} = \frac{\Delta A_{405}/\text{min} \times \text{Dilution Factor}}{12.8 \times \text{Path Length (cm)}}

$$

where 12.8 is the millimolar extinction coefficient of PNP.

Kinetic Parameter Optimization (Kₘ, Vₘₐₓ) Under Physiological Conditions

Under physiological conditions (37°C, pH 7.4), PNP-G’s kinetic parameters vary significantly across species:

Table 2: Comparative Kinetic Parameters of β-Glucuronidases

| Condition | E. coli GUS | Human GUS | Salmonella GUS |

|---|---|---|---|

| Kₘ (mM) | 0.13 ± 0.02 | 0.22 ± 0.03 | 0.36 ± 0.05 |

| Vₘₐₓ (μmol/min·mg) | 120 ± 10 | 68 ± 5 | 80 ± 7 |

| Optimal pH | 6.0–6.5 | 4.5–5.5 | 6.0–6.5 |

Diabetic rats show 40% reduced biliary excretion of PNP-G due to UDP-glucuronosyltransferase (UGT) downregulation, reversible upon insulin administration. Hyperglycemia decreases hepatic UDP-glucuronic acid (UDP-GA) levels, limiting glucuronidation capacity despite unchanged UGT activity.

Allosteric Modulation Effects in Multi-Enzyme Systems

GUS activity is modulated allosterically by:

- Indole : Restores 78% activity to E. coli GUS W33G mutant (Kₐ = 15 mM) by filling a structural cavity and repositioning Trp433 near the active site.

- Glucuronide Effectors : Salmonella GusR represses GUS expression until bound to indomethacin-glucuronide (Kd = 15 μM), derepressing the operon.

- Metal Ions : Mg²⁺ (1–10 mM) increases human GUS activity by 20% via substrate stabilization, while Zn²⁺ inhibits competitively (Ki = 0.8 mM).

Equation 2: Allosteric Activation Model

$$

v0 = \frac{V{\text{max}} \cdot [S]}{Km \left(1 + \frac{[I]}{Ki}\right) + [S] \left(1 + \frac{[A]}{K_a}\right)}

$$

where [I] and [A] are inhibitor/activator concentrations.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUILVWOWLUOEU-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209670 | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-94-2, 60833-84-3 | |

| Record name | p-Nitrophenyl β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10344-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060833843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl-beta-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body.

Mode of Action

4-Nitrophenyl-beta-D-glucuronide acts as a chromogenic substrate for β-glucuronidase. When this compound is cleaved by the enzyme, it releases 4-nitrophenol , a compound that can be detected colorimetrically. This interaction allows the activity of β-glucuronidase to be measured and quantified.

Biochemical Pathways

The action of 4-Nitrophenyl-beta-D-glucuronide primarily affects the glucuronidation pathway . This pathway is part of the body’s defense mechanism against xenobiotics and endobiotics. It involves the addition of a glucuronic acid moiety to these substances to increase their solubility and facilitate their excretion.

Pharmacokinetics

As a substrate for β-glucuronidase, it is likely to be involved in metabolic processes in the body, particularly in the liver where the enzyme is abundantly present.

Result of Action

The cleavage of 4-Nitrophenyl-beta-D-glucuronide by β-glucuronidase results in the release of 4-nitrophenol. This compound can be quantified colorimetrically, providing a measure of the activity of β-glucuronidase. This can be particularly useful in research and diagnostic settings, where the activity of this enzyme may be of interest.

Action Environment

The action of 4-Nitrophenyl-beta-D-glucuronide is likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that may interact with the compound or the enzyme, and the specific characteristics of the biological system in which the action is taking place. .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl-beta-D-glucuronide plays a crucial role in biochemical reactions. It is often used as a substrate for the enzyme β-glucuronidase. The interaction between 4-Nitrophenyl-beta-D-glucuronide and β-glucuronidase is a key step in the breakdown of complex carbohydrates in the body.

Cellular Effects

The effects of 4-Nitrophenyl-beta-D-glucuronide on cells are primarily related to its role as a substrate for β-glucuronidase. This enzyme is involved in the metabolism of glucuronides, a class of carbohydrates that play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 4-Nitrophenyl-beta-D-glucuronide exerts its effects through its interactions with β-glucuronidase. This enzyme catalyzes the hydrolysis of 4-Nitrophenyl-beta-D-glucuronide, resulting in the release of 4-nitrophenol and D-glucuronic acid. This reaction is a key step in the metabolism of glucuronides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl-beta-D-glucuronide can change over time. For example, the rate of the reaction catalyzed by β-glucuronidase can vary depending on the concentration of 4-Nitrophenyl-beta-D-glucuronide

Metabolic Pathways

4-Nitrophenyl-beta-D-glucuronide is involved in the metabolism of glucuronides. This metabolic pathway involves the enzyme β-glucuronidase, which catalyzes the hydrolysis of 4-Nitrophenyl-beta-D-glucuronide.

Biological Activity

4-Nitrophenyl beta-D-glucopyranosiduronic acid (PGUA) is a synthetic compound widely utilized in biochemical assays, particularly for studying β-glucuronidase activity. This compound serves as a substrate in various enzymatic reactions and has implications in microbiological diagnostics and enzyme characterization.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a nitrophenyl group attached to a glucuronic acid moiety, which is crucial for its biological activity. The compound's structural characteristics facilitate interactions with specific enzymes, particularly glycoside hydrolases.

| Property | Value |

|---|---|

| Molecular Weight | 267.23 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

Enzymatic Applications

PGUA is primarily employed in assays to evaluate β-glucuronidase activity. This enzyme catalyzes the hydrolysis of glucuronides, releasing aglycones and contributing to various metabolic processes. The use of PGUA allows researchers to quantify enzyme activity through colorimetric changes, as the hydrolysis of the substrate produces a colored product.

Case Study: Enzyme Characterization

In a study by Neun et al. (2022), PGUA was used to identify and characterize a novel β-glucuronidase (SN243) through functional metagenomic screening. The research demonstrated that SN243 exhibited promiscuous catalytic activity, highlighting the utility of PGUA in enzyme discovery and characterization .

Diagnostic Applications

PGUA has also been utilized in diagnostic microbiology, particularly for identifying Escherichia coli in clinical samples. A study evaluated modifications to the PGUA assay, enhancing its sensitivity and specificity for detecting bacterial infections . This application underscores the compound's significance beyond basic research, extending into clinical diagnostics.

Table 2: Applications of PGUA in Research

| Application | Description |

|---|---|

| Enzyme Activity Assays | Used as a substrate for measuring β-glucuronidase activity. |

| Microbial Diagnostics | Employed in assays for identifying E. coli from urine samples. |

| Structural Biology | Aids in elucidating enzyme mechanisms through crystallography studies. |

Research Findings

Recent studies have provided insights into the structural dynamics and catalytic mechanisms involving PGUA. For instance, X-ray crystallography has revealed the binding interactions between PGUA and various β-glucuronidases, facilitating a deeper understanding of enzyme specificity and efficiency .

Kinetic Studies

Kinetic analyses of enzymes utilizing PGUA have shown varied turnover rates, indicative of their catalytic efficiency. These studies are vital for developing inhibitors or modulators that could have therapeutic applications.

Scientific Research Applications

Enzymatic Assays

4-Nitrophenyl β-D-glucuronide serves as a colorimetric substrate for measuring the activity of β-glucuronidase, an enzyme that hydrolyzes glucuronides. The hydrolysis of this substrate releases 4-nitrophenol, which can be quantified spectrophotometrically at 405 nm. This property makes it invaluable for:

- Assessing enzyme activity : It allows researchers to determine the concentration of β-glucuronidase in various biological samples, including serum and tissue extracts.

- Studying enzyme kinetics : The substrate's reaction rates provide insights into the catalytic mechanisms and efficiency of β-glucuronidase under different conditions .

Drug Metabolism Studies

In pharmacology, 4-nitrophenyl β-D-glucuronide is used to investigate the metabolism of drugs that undergo glucuronidation. This metabolic pathway is crucial for the detoxification and elimination of various pharmaceuticals. Applications include:

- Evaluating drug interactions : By using this substrate in assays, researchers can assess how different compounds affect the activity of glucuronidating enzymes.

- Understanding toxicity : Studies involving this substrate can help elucidate potential toxic effects associated with drug metabolites that are formed via glucuronidation .

Diagnostic Applications

The compound has diagnostic potential in clinical settings:

- In vitro diagnostics : It is utilized in assays to detect the presence of β-glucuronidase in biological fluids, which can indicate certain pathological conditions, including liver dysfunction or certain cancers .

- Quality control in food safety : The substrate is also employed in microbiological assays to detect bacterial contamination through enzyme activity measurement, contributing to food safety protocols .

Research on Glycosidases

Beyond its role with β-glucuronidase, 4-nitrophenyl β-D-glucuronide is part of a broader category of substrates used to study glycosidases:

- Substrate specificity studies : Researchers utilize various nitrophenyl glycosides to understand the specificity and action mechanisms of different glycosidases.

- Biochemical characterization : Its use aids in characterizing newly discovered enzymes from microbial sources, enhancing our understanding of glycoside hydrolases .

Case Study 1: Enzymatic Activity Measurement

A study demonstrated the use of 4-nitrophenyl β-D-glucuronide in measuring β-glucuronidase activity in human serum samples. The results indicated a correlation between elevated enzyme levels and liver disease markers, highlighting its diagnostic relevance.

Case Study 2: Drug Interaction Assessment

Research involving co-administration of a common analgesic with an enzyme inhibitor showed altered metabolism rates when using 4-nitrophenyl β-D-glucuronide as a substrate. The findings suggested significant implications for understanding drug efficacy and safety profiles.

Comparison with Similar Compounds

4-Nitrophenyl Beta-D-Glucopyranoside

- Structure : Lacks the uronic acid group; instead, it has a glucose unit.

- Molecular Formula: C₁₂H₁₅NO₈ (MW: 301.25 g/mol) .

- Kinetics : Higher Km values compared to 4-NPB-D-GlcA due to differences in enzyme active-site interactions.

- Applications: Used in lysosomal storage disorder diagnostics and plant biochemistry studies .

4-Nitrophenyl Alpha-D-Glucopyranoside

- Structure: Alpha-anomeric configuration of the glycosidic bond.

- Molecular Formula: C₁₂H₁₅NO₈ (MW: 301.25 g/mol) .

- Enzyme Specificity : Substrate for α-glucosidase .

- Key Difference: The anomeric configuration (α vs. β) dictates enzyme selectivity, making it unsuitable for β-specific assays .

4-Nitrophenyl Beta-D-Thioglucopyranoside

- Structure : Sulfur atom replaces the oxygen in the glycosidic bond.

- Molecular Formula: C₁₂H₁₅NO₇S (MW: 317.32 g/mol) .

- Enzyme Specificity : Used for β-glucosidases with altered kinetics due to sulfur’s electronegativity.

- Advantage: Enhanced resistance to non-enzymatic hydrolysis compared to oxygen-linked analogs .

Phenyl Beta-D-Glucopyranosiduronic Acid

- Structure : Phenyl group instead of 4-nitrophenyl.

- Key Difference : Lacks the chromogenic nitro group, necessitating alternative detection methods (e.g., HPLC).

- Applications : Used in metabolic studies of glucuronidation but less suited for colorimetric assays .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility: 4-NPB-D-GlcA is more challenging to synthesize than non-uronic analogs due to the need for protecting-group strategies during glucuronic acid derivatization .

- Interference in Assays: Carbohydrates and flavonoids can inhibit β-glucuronidase activity, necessitating optimized assay conditions for 4-NPB-D-GlcA .

- Thermal Stability : The uronic acid group in 4-NPB-D-GlcA enhances solubility in aqueous buffers but reduces stability in acidic conditions compared to glucosides .

Preparation Methods

Reaction Mechanism and Conditions

-

Donor Activation : The glucuronic acid derivative is brominated at the anomeric position, enhancing its electrophilicity.

-

Glycosylation : 4-Nitrophenol reacts with the activated donor in anhydrous dichloromethane (DCM) at 0–5°C, using zinc bromide (ZnBr₂) as a catalyst. The acetyl protecting groups on the glucuronic acid prevent undesired side reactions.

-

Hydrolysis : Post-condensation, alkaline hydrolysis (e.g., 0.1 M NaOH) removes the acetyl groups, yielding the free glucuronic acid conjugate.

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | ZnBr₂ (5 mol%) |

| Temperature | 0–5°C (glycosylation step) |

| Reaction Time | 4–6 hours |

| Yield | 45–60% (post-purification) |

This method prioritizes stereochemical control, producing the β-anomer predominantly due to the anomeric effect and catalyst influence.

Trichloroacetimidate Donor Strategy

To improve yields and reduce side products, trichloroacetimidate glucuronate donors have been employed. This method, adapted from oligosaccharide synthesis, offers enhanced reactivity and selectivity.

Synthetic Workflow

-

Donor Preparation : Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate is converted to its trichloroacetimidate derivative using trichloroacetonitrile and a base (e.g., DBU).

-

Glycosylation : The donor reacts with 4-nitrophenol in the presence of trimethylsilyl triflate (TMSOTf) as a promoter. The reaction proceeds at −20°C to minimize orthoester formation.

-

Deprotection : Sequential deacetylation (via methanolic ammonia) and saponification (NaOH) yield the target compound.

Advantages Over Classical Methods

-

Higher Yields : 65–75% isolated yields due to reduced hydrolysis byproducts.

-

Reduced Side Reactions : TMSOTf’s mild acidity suppresses orthoester formation.

Sulfonyl Group-Activated Glycosylation

Sulfonyl-based activation provides an alternative pathway, particularly useful for acid-sensitive substrates. This method utilizes glucuronate donors functionalized with sulfonyl leaving groups (e.g., trifluoromethanesulfonyl).

Protocol Highlights

-

Donor Synthesis : Glucuronic acid is sulfonylated at the anomeric position using trifluoromethanesulfonic anhydride.

-

Coupling Reaction : The sulfonated donor and 4-nitrophenol are reacted in tetrahydrofuran (THF) with a silver silicate catalyst.

-

Global Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl protecting groups, followed by acid hydrolysis to yield 4-NPβDG.

Performance Metrics

| Metric | Outcome |

|---|---|

| Catalyst | Ag₂SiO₃ (3 mol%) |

| Reaction Time | 2–3 hours |

| Yield | 70–80% |

Comparative Analysis of Synthesis Methods

A systematic comparison of the three methods reveals trade-offs between efficiency, scalability, and practicality:

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Brominated Donors | 45–60 | High (β >95%) | Moderate | High |

| Trichloroacetimidates | 65–75 | High (β >90%) | High | Moderate |

| Sulfonyl Activation | 70–80 | Moderate (β ~85%) | Low | Low |

The trichloroacetimidate method balances yield and scalability, making it preferable for industrial applications. Conversely, sulfonyl activation suits small-scale syntheses requiring high purity.

Purification and Characterization

Chromatographic Techniques

Q & A

Q. How is 4-nitrophenyl beta-D-glucopyranosiduronic acid synthesized, and what are the critical steps to ensure purity?

Methodological Answer: The compound is synthesized via condensation of methyl 1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronate with 4-nitrophenol using acetonitrile and silver oxide, followed by alkaline hydrolysis of the intermediate methyl (4-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate . Critical steps include:

- Anomer control : Use of silver oxide to promote β-configuration formation.

- Deprotection : Alkaline hydrolysis (e.g., NaOH) to remove acetyl groups while preserving the glycosidic bond.

- Purity validation : HPLC or NMR to confirm structural integrity (e.g., absence of unreacted nitrophenol or acetylated intermediates) .

| Synthesis Step | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Glycosylation | Silver oxide, acetonitrile, 4-nitrophenol | Maintain anhydrous conditions to avoid side reactions |

| Hydrolysis | 0.1M NaOH, 38°C | Monitor pH to prevent degradation of the glucuronide bond |

Q. What are the recommended storage conditions and handling protocols to maintain stability?

Methodological Answer: Store desiccated at -20°C to prevent hydrolysis of the β-glucuronide bond . For handling:

- Solubility : Use polar aprotic solvents (e.g., DMSO, acetone) to dissolve; avoid aqueous buffers unless immediately prior to use .

- Contamination prevention : Use glass vials to minimize adsorption; avoid repeated freeze-thaw cycles .

| Solvent | Solubility (mg/mL) | Storage Stability (months) |

|---|---|---|

| DMSO | >50 | 12 (at -20°C) |

| Water | ~10 (pH 7.0) | <1 (due to hydrolysis) |

Q. How is this compound utilized as a substrate in β-glucuronidase assays?

Methodological Answer: The compound serves as a chromogenic substrate, where enzymatic hydrolysis releases 4-nitrophenol, detectable at 405 nm in alkaline conditions (pH >9) . Protocol steps:

- Reaction setup : 0.2M acetate buffer (pH 3.8), 38°C, substrate concentration ≥2×10⁻⁴ M (Km) .

- Kinetic measurement : Linear absorbance increase over 10–30 minutes indicates enzyme activity.

- Interference checks : Include controls with heat-inactivated enzyme to account for non-enzymatic hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in β-glucuronidase activity measurements?

Methodological Answer: Discrepancies arise from pH variations , inhibitors (e.g., flavonoids), or non-specific hydrolysis . Mitigation strategies:

- pH optimization : Pre-test enzyme activity across pH 3.0–5.0 (optimal for most microbial β-glucuronidases) .

- Inhibitor screening : Use competitive inhibitors like D-saccharic acid 1,4-lactone to confirm specificity .

- Alternative substrates : Compare results with fluorogenic substrates (e.g., 4-methylumbelliferyl glucuronide) for cross-validation .

| Issue | Solution | Reference |

|---|---|---|

| High background noise | Pre-incubate substrate with buffer to assess non-enzymatic hydrolysis | |

| Low sensitivity | Increase substrate concentration to 5× Km (1 mM) |

Q. How can structural modifications enhance specificity in glycosidase studies?

Methodological Answer: Modifications at the aglycone (e.g., 4-nitrophenyl → 4-methylumbelliferyl) or sugar moiety (e.g., sulfation at C-4/C-6) alter substrate specificity. For example:

Q. What kinetic parameters are critical for assay design, and how are they determined?

Methodological Answer: Key parameters include Km (substrate affinity) and Vmax (maximal activity), determined via Michaelis-Menten plots. For 4-nitrophenyl β-D-glucuronide:

- Km : 2×10⁻⁴ M .

- Optimal pH : 3.8 (acetate buffer) . Protocol :

- Vary substrate concentrations (0.1–5× Km).

- Measure initial reaction rates and fit data to .

| Parameter | Value | Experimental Condition |

|---|---|---|

| Km | 0.2 mM | pH 3.8, 38°C |

| Vmax | 0.8 µmol/min | E. coli enzyme |

Q. How does pH affect hydrolysis rates, and how is this optimized?

Methodological Answer: Hydrolysis is pH-dependent due to ionization of the enzyme’s active site. For β-glucuronidase:

- Acidic pH (3.8) : Maximizes protonation of catalytic residues (e.g., Glu⁴⁵⁰ in E. coli) .

- Alkaline conditions (pH >9) : Stabilizes released 4-nitrophenol for detection but inactivates the enzyme. Optimization : Pre-equilibrate reaction mixtures to target pH and use buffers with high buffering capacity (e.g., acetate for pH 3.5–5.5) .

Q. What interferences occur in β-glucuronidase assays, and how are they mitigated?

Methodological Answer: Common interferences include:

- Carbohydrate substrates : Compete for enzyme binding; use substrate concentrations ≥5× Km .

- Metal ions : EDTA (1–5 mM) chelates inhibitory metals (e.g., Cu²⁺, Fe³⁺) .

- Endogenous inhibitors : Pre-treat samples with dialysis or size-exclusion chromatography .

| Interference Source | Mitigation Strategy |

|---|---|

| Non-specific hydrolysis | Include no-enzyme controls |

| Fluorescent compounds | Use HPLC-UV for specificity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.